molecular formula C9H14BNO3 B567358 (6-(tert-Butoxy)pyridin-2-yl)boronic acid CAS No. 1310384-88-3

(6-(tert-Butoxy)pyridin-2-yl)boronic acid

Cat. No. B567358
M. Wt: 195.025
InChI Key: HJLLSKFZQODXFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for (6-(tert-Butoxy)pyridin-2-yl)boronic acid involves the reaction of 2-bromo-6-(tert-butoxy)pyridine with boronic acid in the presence of a palladium catalyst. The reaction steps include dissolving 2-bromo-6-(tert-butoxy)pyridine and boronic acid in a solvent such as tetrahydrofuran (THF), adding a palladium catalyst such as palladium acetate, heating the reaction mixture to a temperature between 80-100°C and stirring for several hours, cooling the reaction mixture and filtering off the solids, washing the solids with a solvent such as water or ethanol to remove impurities, and drying the product under vacuum to obtain (6-(tert-Butoxy)pyridin-2-yl)boronic acid.


Molecular Structure Analysis

The molecular formula of (6-(tert-Butoxy)pyridin-2-yl)boronic acid is C9H14BNO3 . The molecular weight is 195.025.

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application: This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The study introduces a radical approach to catalytic protodeboronation of alkyl boronic esters .
  • Methods of Application: The protocol involves pairing catalytic protodeboronation with a Matteson–CH2– homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Results or Outcomes: The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

  • Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction is due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
  • Methods of Application: The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
  • Results or Outcomes: Under conditions that effect a rapid release of the boronic acid, the 2-furyl substrate underwent coupling in comparable yield to the corresponding freshly prepared 2-furylboronic acid .

properties

IUPAC Name

[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-9(2,3)14-8-6-4-5-7(11-8)10(12)13/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLLSKFZQODXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671263
Record name (6-tert-Butoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(tert-Butoxy)pyridin-2-yl)boronic acid

CAS RN

1310384-88-3
Record name Boronic acid, B-[6-(1,1-dimethylethoxy)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-tert-Butoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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